molecular formula C8H7NO5 B137600 4-Hydroxy-3-nitrophenylacetic acid CAS No. 10463-20-4

4-Hydroxy-3-nitrophenylacetic acid

Cat. No.: B137600
CAS No.: 10463-20-4
M. Wt: 197.14 g/mol
InChI Key: QBHBHOSRLDPIHG-UHFFFAOYSA-N
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Description

Significance and Context in Chemical and Biological Sciences

4-Hydroxy-3-nitrophenylacetic acid holds considerable importance as a versatile building block and a subject of study in both chemical and biological disciplines. In chemistry, its reactivity lends itself to the synthesis of more complex molecules. cymitquimica.com It serves as a crucial intermediate in the production of various compounds, including those with potential applications in materials science and medicinal chemistry. cymitquimica.comchemicalbook.com The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring creates a unique electronic environment, influencing its chemical behavior and making it a subject of interest for mechanistic studies.

From a biological perspective, this compound is recognized for its role as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. chemicalbook.com This property has been exploited in immunological research to study antibody-antigen interactions and to develop immunoassays. capes.gov.brbiosynth.com Furthermore, it has been identified as a metabolite of nitrotyrosine, an amino acid derivative associated with oxidative stress, making it a relevant biomarker in certain physiological and pathological studies. chemicalbook.comlgcstandards.com Its ability to enhance the ice-nucleation activity of certain bacteria also points to its potential applications in microbiology and environmental science. chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.gov

Research Trajectory and Key Discoveries Related to this compound

The research journey of this compound has been marked by several key discoveries that have expanded its utility in scientific investigation. Early research focused on its synthesis and fundamental chemical characterization. A common synthetic route involves the nitration of 4-hydroxyphenylacetic acid. prepchem.com

A significant breakthrough in its application came with the discovery of its utility as a hapten. This led to the synthesis of conjugates with proteins, such as NIP-ovalbumin and NIP-chicken serum globulin, which have been instrumental in studying the specificity and affinity of antibody responses. capes.gov.brcreative-biolabs.com These studies have provided valuable insights into the molecular basis of immunity.

More recent research has explored its biological activities and potential applications. For instance, studies have demonstrated that this compound can enhance the ice-nucleation activity of Xanthomonas campestris by stimulating the expression of the ice-nucleation-active protein, InaX. nih.gov This finding has implications for understanding microbial ice nucleation and its potential applications in areas like food technology and atmospheric science. The compound is also used as a laboratory product for research purposes only. raybiotech.com

Chemical and Physical Properties

This compound is a yellow crystalline powder. chemicalbook.comfishersci.com It is characterized by the following properties:

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H7NO5 sigmaaldrich.comnist.govnist.gov
Molecular Weight 197.14 g/mol biosynth.comsigmaaldrich.comnist.gov
Melting Point 146-148 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Solubility Soluble in ethanol (B145695) sigmaaldrich.comsigmaaldrich.com

| CAS Number | 10463-20-4 sigmaaldrich.comnist.govnist.gov |

Synthesis and Elucidation

The primary method for synthesizing this compound involves the direct nitration of 4-hydroxyphenylacetic acid. In a typical procedure, 4-hydroxyphenylacetic acid is dissolved in glacial acetic acid and cooled. Nitric acid is then added slowly to the mixture. After the reaction, the mixture is poured into water, causing the solid product to precipitate. The resulting solid is then washed and can be further purified by recrystallization from ethanol. prepchem.com

Spectroscopic techniques are crucial for confirming the structure of the synthesized compound. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. nist.gov Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nist.gov

Properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHBHOSRLDPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10463-20-4
Record name 4-Hydroxy-3-nitrophenylacetic acid
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Record name 4-hydroxy-3-nitrophenylacetic acid
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Synthetic Strategies and Chemical Transformations of 4 Hydroxy 3 Nitrophenylacetic Acid

Established Synthetic Pathways for 4-Hydroxy-3-nitrophenylacetic Acid

The chemical synthesis of this compound primarily relies on the nitration of precursor phenylacetic acid derivatives.

Nitration of Phenylacetic Acid Derivatives

A common and direct method for the synthesis of this compound involves the nitration of 4-Hydroxyphenylacetic acid. In a typical procedure, 4-Hydroxyphenylacetic acid is dissolved in glacial acetic acid and cooled. Nitric acid is then added slowly to the solution. The reaction mixture is allowed to come to room temperature before being poured into water, which causes the product to precipitate. The resulting solid can then be purified by recrystallization from a solvent like ethanol (B145695). nih.gov

This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenyl ring. The hydroxyl group (-OH) at position 4 is an activating group and directs the incoming nitro group to the ortho position (position 3), yielding this compound.

A summary of a representative synthetic protocol is provided in the table below:

Starting MaterialReagentsSolventKey ConditionsProduct
4-Hydroxyphenylacetic acidNitric acidGlacial acetic acidSlow addition of nitric acid at a cooled temperatureThis compound

Alternative Synthetic Routes and Methodological Considerations

While direct nitration of 4-Hydroxyphenylacetic acid is a primary route, other synthetic strategies for related nitrophenylacetic acids offer methodological insights. For instance, p-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid or by the hydrolysis of p-nitrobenzyl cyanide. nist.gov The latter involves the conversion of a nitrile group to a carboxylic acid, a common transformation in organic synthesis.

Biosynthetic and Metabolic Formation of this compound

In biological systems, this compound is formed through various metabolic pathways, often linked to oxidative stress and the metabolism of aromatic amino acids.

Biogenesis from Precursor Compounds such as 4-Hydroxyphenylacetic Acid

This compound can be formed in vivo through the nitration of endogenous 4-hydroxyphenylacetic acid. nih.gov 4-Hydroxyphenylacetic acid is a metabolite of the amino acid tyrosine. nih.gov Under conditions of oxidative stress, reactive nitrogen species can nitrate (B79036) the aromatic ring of 4-hydroxyphenylacetic acid to produce this compound. nih.gov This pathway is significant because the concentration of 4-hydroxyphenylacetic acid in plasma is considerably higher than that of free nitrotyrosine, suggesting that the direct nitration of this precursor could be a major source of urinary this compound. nih.gov

Formation as a Metabolite of Nitrotyrosine

This compound is a known metabolite of 3-nitrotyrosine (B3424624). nih.gov 3-Nitrotyrosine itself is a biomarker of nitrosative stress, formed by the reaction of reactive nitrogen species with tyrosine residues in proteins. The metabolism of 3-nitrotyrosine to this compound, which is then excreted in the urine, provides a non-invasive way to assess in vivo nitrotyrosine formation. nih.gov Studies involving the administration of labeled nitrotyrosine have confirmed its conversion to and excretion as this compound. nih.gov

PrecursorMetabolic ProcessProduct
4-Hydroxyphenylacetic acidIn vivo nitrationThis compound
3-NitrotyrosineMetabolismThis compound

Enzymatic Conversions and Metabolic Pathways

The metabolic conversion of 3-nitrotyrosine to this compound is facilitated by the action of specific enzymes. Research has shown that in dopaminergic cells, this transformation is carried out through the concerted action of aromatic amino acid decarboxylase and monoamine oxidase. The neurotoxicity observed with 3-nitrotyrosine in these cells is linked to its enzymatic conversion to 3-nitro-4-hydroxyphenylacetate (an alternative name for this compound). This metabolic pathway highlights a specific biochemical mechanism for the effects of products generated by reactive nitrogen species.

Derivatization and Functionalization of this compound

The chemical structure of this compound, with its reactive carboxylic acid, hydroxyl, and nitro groups, allows for a variety of derivatization and functionalization reactions. These modifications are crucial for tailoring the molecule for specific applications, such as the synthesis of structural analogs for immunological studies and its use as a versatile intermediate in the construction of more complex organic molecules.

A significant application of this compound lies in its use as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. thermofisher.com The derivatization of this compound is central to creating hapten-protein conjugates for immunological research.

One key structural analog is (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid (NIP). nih.gov This iodinated derivative is synthesized from this compound and is particularly important in studying the fine specificity of antibody responses. nih.govnih.gov The primary antibody response to the 4-hydroxy-3-nitrophenylacetyl (NP) group often exhibits heteroclitic fine specificity, meaning the antibodies produced bind with a higher affinity to the related NIP structure than to the original NP immunogen. nih.gov

The synthesis of hapten conjugates typically involves the activation of the carboxylic acid group of this compound or its analogs. This activation facilitates the coupling of the hapten to a carrier protein, such as chicken gammaglobulin (CG) or bovine serum albumin (BSA). thermofisher.comcore.ac.uk A common method for this conjugation is the use of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, such as 4-hydroxy-3-nitrophenylacetyl-O-succinimide ester (NP-O-Su), which then readily reacts with the amino groups of the carrier protein. nih.govcore.ac.uk The resulting hapten-protein conjugate can then be used to immunize animals and generate specific antibodies. thermofisher.com

The table below summarizes key structural analogs and their roles in immunological studies.

Compound NameStructureRole
This compound (NP)HOC₆H₃(NO₂)CH₂CO₂HPrimary hapten for inducing immune responses. thermofisher.com
(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid (NIP)C₈H₆INO₅Used to study the fine specificity of anti-NP antibodies due to its higher binding affinity. nih.govnih.gov
4-Hydroxy-3-nitrophenylacetyl-O-succinimide ester (NP-O-Su)C₁₂H₁₀N₂O₇An activated form of NP used for conjugation to carrier proteins. nih.gov

Beyond its role in immunology, this compound serves as a valuable intermediate in organic synthesis. sigmaaldrich.com Its functional groups provide multiple reaction sites for building more complex molecules.

One example of its utility is in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid. sigmaaldrich.com This transformation involves the derivatization of the carboxylic acid moiety of this compound. While the specific details of this synthesis are proprietary to the source, it highlights the role of the parent compound as a building block.

Furthermore, the derivatization of carboxylic acids, a key feature of this compound, is a well-established strategy in analytical chemistry. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is used to improve the detection and separation of carboxylic acids in techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org This general principle of derivatizing the carboxyl group can be applied to this compound for various synthetic or analytical purposes.

The synthesis of p-nitrophenylacetic acid, a related compound, from p-nitrobenzyl cyanide demonstrates a common synthetic route for this class of molecules, involving the hydrolysis of a nitrile group to a carboxylic acid. orgsyn.org This highlights the chemical accessibility of the phenylacetic acid scaffold present in this compound.

The reactivity of the nitro and hydroxyl groups on the aromatic ring also offers further opportunities for synthetic transformations, allowing for the introduction of new functional groups or the construction of fused ring systems.

Biological and Immunological Activities of 4 Hydroxy 3 Nitrophenylacetic Acid

Antimicrobial Efficacy and Mechanistic Investigations

Research has identified 4-Hydroxy-3-nitrophenylacetic acid as a compound with notable antimicrobial properties. Isolated from natural sources like mustard seeds, its efficacy against several bacterial species has been documented.

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving a methanol (B129727) extract from yellow mustard seeds identified this compound as one of the active antibacterial agents. nih.gov The investigation confirmed its activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Spectrum of this compound

Bacterial Species Gram Stain Activity Source(s)
Escherichia coli Gram-Negative Demonstrated Antibacterial Activity nih.gov
Salmonella enteritidis Gram-Negative Demonstrated Antibacterial Activity nih.gov

The molecular structure of this compound is crucial to its antibacterial function. Structure-activity relationship studies have shown that specific functional groups on the benzene (B151609) ring are essential for its inhibitory effects. Specifically, the hydroxyl (-OH) and nitro (-NO₂) groups have been identified as being directly involved in the compound's activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. nih.gov This indicates that the electronic properties and the potential for hydrogen bonding conferred by these groups are key to its mechanism of antibacterial action.

Modulation of Microbial Physiology

Beyond its direct antimicrobial effects, this compound can modulate specific physiological processes in certain microorganisms, most notably enhancing ice nucleation.

Table 2: Effect on Ice Nucleation in Xanthomonas campestris

Finding Effective Concentration Source(s)
Identified as an enhancer of ice nucleation activity. Not specified sigmaaldrich.comchemicalbook.com
Isolated from mustard seeds as the active enhancer. Not specified tandfonline.comresearchgate.net
Effective enhancement of ice nucleation activity. 0.1–1 ppm tandfonline.com

The mechanism behind the enhancement of ice nucleation involves the regulation of gene expression and protein synthesis. Cultivating an ice nucleation-active strain of Xanthomonas campestris in the presence of this compound leads to a significant increase in the expression of the ice nucleation-active protein, InaX, and its corresponding mRNA. tandfonline.comnih.govoup.com This indicates that the compound stimulates the biosynthesis of the InaX protein by upregulating the transcription of the inaX gene. tandfonline.comnih.gov An image analysis confirmed that approximately 1.4 times more inaX mRNA was expressed in cells cultured with the compound compared to those without it. tandfonline.com

Immunochemical Applications and Antigenic Properties

In the field of immunology, this compound is recognized for its role as a hapten. chemicalbook.comechemi.com A hapten is a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property makes it a valuable tool in immunochemical research.

The (4-hydroxy-3-nitrophenyl)acetyl (NP) group, derived from this acid, is commonly used as a model antigen. thermofisher.com It is conjugated to carrier proteins like Chicken Gamma Globulin (CGG) or ovalbumin. nih.govcreative-biolabs.com These conjugates, such as NP-CGG, are then used to immunize animals to study the principles of B-cell activation and antibody response. thermofisher.comcreative-biolabs.com The binding of antibodies to the NP hapten can be precisely measured, providing a system to investigate antibody affinity and specificity. nih.govbiosynth.com For instance, studies have used related haptens like 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) conjugated to proteins to generate specific antibodies and have shown that the iodine atom contributes significantly to the binding site, highlighting the specificity of the antibody-hapten interaction. nih.gov

Role as a Synthetic Hapten, 4-Hydroxy-3-nitrophenylacetyl (NP)

This compound is a small molecule that, on its own, does not typically elicit a strong immune response. However, when it is chemically coupled to a larger carrier protein, it functions as a hapten, a small molecule that can be recognized by the immune system. thermofisher.comthermofisher.comthermofisher.comscbt.com This hapten-carrier conjugate, specifically the 4-hydroxy-3-nitrophenylacetyl (NP) group, is a widely used tool in immunology research to study the fundamental mechanisms of antibody production and B-cell responses. thermofisher.comthermofisher.comthermofisher.comorigene.com The NP group is readily conjugated to various carrier proteins, such as chicken gamma-globulin (CGG) or keyhole limpet hemocyanin (KLH), which then makes the NP hapten immunogenic. thermofisher.comthermofisher.comnih.gov This allows researchers to track and analyze the specific B cells and antibodies that recognize the NP hapten. thermofisher.com The use of NP as a model hapten has been instrumental in elucidating processes like antibody affinity maturation and the generation of immunological memory. oup.comrupress.org

Induction of Antibody Production and Immunogenicity

When introduced into an animal model, NP-protein conjugates stimulate the production of antibodies specifically directed against the NP hapten. thermofisher.comthermofisher.comthermofisher.com The carrier protein is essential for this process, as it provides the necessary T-cell help to activate B cells that recognize the NP group. thermofisher.com This leads to the proliferation and differentiation of NP-specific B cells into antibody-secreting plasma cells. thermofisher.com The immunogenicity of the NP hapten, or its ability to provoke an immune response, has been extensively studied. nih.govnih.gov The primary antibody response to NP is characterized by the production of antibodies with a particular fine specificity, often showing higher affinity for related haptens like (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP) than for NP itself, a phenomenon known as heteroclicity. nih.govnih.govpsu.edu The genetic background of the animal, particularly the immunoglobulin heavy chain (Igh) gene complex, plays a crucial role in determining the specificity of the antibody response to the NP hapten. nih.govnih.gov

Antigen-Antibody Interaction Kinetics and Thermodynamics

The binding of anti-NP antibodies to the NP hapten has been a model system for studying the kinetics and thermodynamics of antigen-antibody interactions. nih.gov Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to measure the association and dissociation rate constants (k_on and k_off) and the thermodynamic parameters (enthalpy and entropy changes) of this interaction. nih.gov

Table 1: Thermodynamic Parameters of NP Binding to Anti-NP Antibodies

Antibody TypeEnthalpy Change (ΔH)Entropy Change (ΔS)
Germline/ImmatureFavorableUnfavorable
Affinity-MaturedMore FavorableUnfavorable

This table illustrates the general trend observed in the thermodynamics of the anti-NP antibody interaction with the NP hapten. Specific values can vary depending on the particular antibody and experimental conditions. nih.gov

Affinity Maturation of Anti-(4-Hydroxy-3-nitrophenyl)acetyl Antibodies

The immune response to the NP hapten provides a classic example of affinity maturation, the process by which the average affinity of antibodies for an antigen increases over time. oup.comrupress.orgnih.gov This process is driven by somatic hypermutation of the immunoglobulin genes in B cells within germinal centers, followed by the selection of B cells producing higher-affinity antibodies. oup.comrupress.orgresearchgate.net

In the anti-NP response, two main types of antibodies, distinguished by an amino acid at position 95 of the heavy chain (Tyr95 or Gly95), emerge at different stages. oup.com The Tyr95 type appears early in the response, while the Gly95 type, which can achieve a higher ceiling affinity, becomes dominant later. oup.com This switch in the memory B-cell repertoire is a key feature of affinity maturation in the anti-NP response. oup.com Studies have shown that affinity maturation leads to antibodies that are more specific for the immunizing NP hapten, with a reduction in the heteroclitic binding to analogues like NIP. nih.gov

Table 2: Key Events in the Affinity Maturation of Anti-NP Antibodies

Time Post-ImmunizationKey EventDominant Antibody Type
Early (e.g., Day 7-14)Initial B cell activation and proliferationTyr95
Later (e.g., Day 56-77)Emergence of higher affinity B cellsGly95 becomes more prominent
Late/Memory PhaseEstablishment of long-lived, high-affinity plasma cellsGly95

This table provides a simplified timeline of the key events during the affinity maturation process in the anti-NP immune response. oup.comnih.gov

Cross-Reactivity with Endogenous Biomolecules (e.g., 3-Nitrotyrosine (B3424624), DNA)

An interesting aspect of the immune response to the NP hapten is the potential for cross-reactivity of anti-NP antibodies with other molecules. Notably, some murine lupus anti-DNA autoantibodies have been found to cross-react with the related hapten (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP). nih.gov However, this cross-reactivity was not observed in anti-DNA antibodies induced by immunization. nih.gov This suggests a potential link between certain autoimmune responses and the recognition of structures similar to the NP hapten. The structural similarity of this compound to 3-nitrotyrosine, a marker of oxidative stress, also raises the possibility of cross-reactivity, although this has been less extensively studied in the context of the anti-NP response.

Studies on Lymphoid Organ Responses and Germinal Centers

The use of NP-conjugated antigens has been pivotal in studying the cellular events within lymphoid organs during an immune response. nih.govnih.gov Following immunization, distinct populations of antibody-forming cells arise in the spleen. nih.gov Initially, foci of antigen-binding B cells appear, which later give way to the formation of germinal centers. nih.gov Germinal centers are specialized microenvironments within follicles where B cells undergo intense proliferation, somatic hypermutation, and selection to generate high-affinity antibodies and memory B cells. nih.govnih.govyoutube.com

Studies using NP-Ficoll, a T-cell-independent antigen, have shown that under certain conditions, germinal centers can form even in the absence of T-cell help. nih.gov However, these germinal centers are often transient. nih.gov The number of available germinal center niches within lymphoid organs appears to be a limiting factor for the magnitude of the GC reaction, which has implications for vaccination strategies. pnas.org The response to NP antigens can also vary in different lymphoid tissues, such as the spleen versus mucosal-associated lymphoid tissues like Peyer's patches. nih.govresearchgate.net

Interaction with Biochemical Pathways

The primary role of this compound in a biological context is as a tool to probe and understand immunological pathways rather than directly interacting with specific biochemical pathways in a physiological manner. nih.gov Its utility lies in its ability, as the NP hapten, to initiate a cascade of events within the adaptive immune system. nih.gov This includes the activation of B-cell receptor signaling, the engagement of T-cell help, and the intricate processes of germinal center formation and affinity maturation. oup.comrupress.orgnih.gov Therefore, its "interaction" is at the level of initiating and shaping the immune response, providing a model system to dissect the complex cellular and molecular interactions that govern antibody production. nih.gov

Analytical and Bioanalytical Methodologies for 4 Hydroxy 3 Nitrophenylacetic Acid Detection and Quantification

Chromatographic and Spectroscopic Techniques

Chromatography and spectroscopy form the cornerstone of analytical approaches for 4H3NPAA. These techniques offer high resolution and specificity, enabling the separation and identification of the compound from other structurally similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and robust technique for the analysis of volatile and thermally stable compounds. However, for polar and non-volatile molecules like 4-hydroxy-3-nitrophenylacetic acid, a derivatization step is essential to increase their volatility and improve their chromatographic behavior.

Derivatization: The most common derivatization method for compounds containing active hydrogen atoms, such as the hydroxyl and carboxylic acid groups in 4H3NPAA, is silylation. gcms.cz This process involves the replacement of the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used. gcms.czresearch-solution.com The derivatization reaction renders the analyte more volatile and amenable to GC analysis. The reaction typically involves heating the dried analyte with the silylating agent in a suitable solvent. research-solution.com

GC-MS Analysis: Following derivatization, the sample is injected into the gas chromatograph. The separation is typically performed on a capillary column, such as a DB-5MS, which has a non-polar stationary phase. nih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. nist.gov While a specific, detailed protocol for 4H3NPAA is not extensively published, the general principles of GC-MS analysis of silylated organic acids are well-established and applicable. nih.govomicsonline.org

Other Instrumental Analysis Approaches for Identification and Quantification

Besides GC-MS, other instrumental methods are pivotal in the analysis of this compound, with liquid chromatography-based techniques being particularly prominent due to the compound's polarity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying 4H3NPAA in biological fluids. One study details a method for the simultaneous measurement of urinary 3-nitrotyrosine (B3424624) and this compound. research-solution.com This method involves solid-phase extraction (SPE) for sample cleanup and enrichment, followed by HPLC fractionation and subsequent online SPE LC-MS/MS analysis. research-solution.com The limits of quantification achieved were remarkably low, at 2.5 pg/mL for 4H3NPAA in urine, with mean relative recoveries between 90% and 98%. research-solution.com

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Electrochemical Detection (HPLC-ECD): HPLC coupled with a diode-array detector allows for the monitoring of the analyte at multiple wavelengths, providing spectral information that aids in identification. A method utilizing HPLC-DAD has been developed for the analysis of phenolic acids, including this compound, following extraction from human urine using molecularly imprinted polymers. Furthermore, HPLC with electrochemical detection has been reported as a method for the analysis of this compound in biological samples. nih.gov

Below is a table summarizing the instrumental analysis approaches for this compound.

Analytical TechniqueSample PreparationKey Findings
GC-MS Derivatization (Silylation with BSTFA + TMCS)Enables analysis of the non-volatile compound by increasing its volatility.
LC-MS/MS Solid-Phase Extraction (SPE) and HPLC fractionationHighly sensitive and specific with a limit of quantification of 2.5 pg/mL in urine. research-solution.com
HPLC-DAD Molecularly Imprinted Polymer (MIP) ExtractionAllows for spectral confirmation of the analyte.
HPLC-ECD Not specified in detailProvides a sensitive detection method for the analyte in biological samples. nih.gov

Advanced Separation and Preconcentration Strategies

To overcome the challenges of analyzing low concentrations of this compound in complex biological matrices, advanced separation and preconcentration strategies are employed. Among these, molecularly imprinted polymers (MIPs) have emerged as a highly promising tool.

Development and Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly imprinted polymers are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.gov The synthesis involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound or a structural analog). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte.

These tailor-made polymers can be used as selective sorbents in solid-phase extraction, a technique known as molecularly imprinted solid-phase extraction (MISPE). This approach has been successfully applied for the selective extraction of phenolic acids from human urine. While some studies have used a structural analog, 4-hydroxyphenylacetic acid, as the template, the resulting MIPs have shown high specificity for this compound. frontiersin.org

Sorbent Design and Characterization for Specificity and Affinity

The design of the MIP is critical to achieving high specificity and affinity for this compound. This involves the careful selection of a functional monomer that can interact with the functional groups of the template molecule. For this compound, which has a hydroxyl, a nitro, and a carboxylic acid group, monomers capable of hydrogen bonding and electrostatic interactions are ideal. Theoretical analyses have shown that electrostatic interactions between the analyte and the polymer matrix can significantly enhance selectivity. frontiersin.org

Characterization of the synthesized MIPs is essential to confirm their properties. Techniques such as scanning electron microscopy (SEM) are used to study the surface morphology, while Fourier-transform infrared spectroscopy (FTIR) confirms the incorporation of the functional monomer into the polymer structure. Brunauer-Emmett-Teller (BET) analysis is employed to determine the specific surface area and porosity of the polymer. For instance, a MIP designed for this compound was found to have a specific surface area of 368.6 m²/g. frontiersin.org Binding experiments are conducted to evaluate the adsorption capacity and selectivity of the MIP compared to a non-imprinted polymer (NIP) prepared in the same way but without the template.

The table below details the characteristics of a designed sorbent for this compound.

Sorbent CharacteristicFinding
Template Molecule 4-hydroxyphenylacetic acid
Functional Monomer 1-vinylimidazole
Specificity High specificity for this compound with an affinity factor of 3. frontiersin.org
Interaction Mechanism Electrostatic interactions enhance selectivity. frontiersin.org
Surface Area (BET) 368.6 m²/g. frontiersin.org
Nitrogen Content 6.80% wt., confirming monomer residue. frontiersin.org

Application in Biological Matrices (e.g., Human Urine Samples)

The developed MIPs have been successfully applied for the selective extraction and analysis of this compound from human urine samples. The high selectivity of the MIPs allows for the effective cleanup of the complex urine matrix, reducing interferences and improving the accuracy of subsequent quantification by chromatographic methods.

One study demonstrated that under conditions of low pH with the presence of nitrate (B79036) and nitrite (B80452) salts, 4-hydroxyphenylacetic acid in human urine can be converted to this compound, leading to a nearly twofold increase in its concentration to 775 ± 81 ng/L. frontiersin.org This highlights the applicability of the MIP-based method for analyzing low levels of the analyte in complex biological samples. Another highly sensitive LC-MS/MS method measured the urinary concentration of this compound in healthy subjects to be 77.4 ± 60.8 pg/mL. research-solution.com

The following table presents research findings on the application of these advanced analytical methods in human urine.

Analytical MethodMatrixConcentration Found
MIP-SPE followed by analysis Human Urine775 ± 81 ng/L (after conversion from 4-hydroxyphenylacetic acid). frontiersin.org
Online SPE LC-MS/MS Human Urine77.4 ± 60.8 pg/mL. research-solution.com

Immunological Assays for Hapten Detection and Characterization

Immunological assays are paramount for studying the binding characteristics of haptens like this compound to antibodies. These techniques allow for the precise measurement of binding affinity, kinetics, and thermodynamics, which are essential for understanding the specificity and strength of the antibody-hapten interaction.

Surface Plasmon Resonance (SPR) for Binding Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique that enables the real-time monitoring of molecular interactions. springernature.com In a typical SPR experiment to study hapten-antibody binding, an antibody specific to the 4-hydroxy-3-nitrophenyl (NP) group is immobilized on a sensor chip. The hapten, in this case, a derivative of this compound, is then flowed over the sensor surface as the analyte. The binding of the hapten to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Research on the affinity maturation of anti-NP antibodies has utilized SPR to dissect the kinetic changes that lead to higher affinity. Studies have shown that during the maturation process, both the association and dissociation rate constants can be modulated. For instance, in the affinity maturation of anti-NP antibodies, kinetic measurements revealed that both the association and dissociation rates decreased. researchgate.net

Below is a table summarizing representative kinetic parameters for the binding of an NP hapten to different anti-NP antibodies, illustrating the changes that can occur during affinity maturation.

AntibodyAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Equilibrium Dissociation Constant (KD) (M)
Germline-type (e.g., N1G9)1.2 x 1061.8 x 10-11.5 x 10-7
Matured-type (e.g., C6)5.0 x 1055.0 x 10-41.0 x 10-9

This table presents illustrative data based on findings from studies on anti-NP antibodies and should be considered representative.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. nih.govspringernature.com This provides a complete thermodynamic profile of the binding event, including the binding affinity (KA, the inverse of KD), the enthalpy change (ΔH), and the entropy change (ΔS). harvard.eduupm.es In an ITC experiment, a solution of the hapten, such as 4-hydroxy-3-nitrophenylacetyl (NP) caproic acid, is titrated into a sample cell containing the anti-NP antibody. nih.gov The heat released or absorbed upon binding is measured, allowing for the determination of the thermodynamic parameters.

Calorimetric studies of the interaction between NP haptens and a panel of anti-NP monoclonal antibodies have been instrumental in understanding the driving forces behind affinity maturation. These analyses have consistently shown that the binding is primarily enthalpy-driven, with a negative ΔH. nih.gov Furthermore, a correlation has been observed where an increase in binding affinity during maturation is accompanied by a more favorable (more negative) enthalpy change. nih.gov

The thermodynamic parameters for the binding of an NP hapten to different anti-NP antibodies are presented in the table below.

AntibodyBinding Constant (KA) (M-1)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Gibbs Free Energy Change (ΔG) (kcal/mol)
Germline-type (e.g., N1G9)6.7 x 106-12.5-10.4-9.2
Matured-type (e.g., 3B44)2.5 x 107-14.5-14.4-10.1
Matured-type (e.g., 3B62)1.1 x 108-16.2-17.1-11.0

This table is based on data from calorimetric studies of anti-NP antibody-hapten interactions and serves as an illustrative example. nih.gov

The combination of SPR and ITC provides a comprehensive understanding of the molecular interactions between this compound haptens and their corresponding antibodies, revealing the kinetic and thermodynamic strategies employed by the immune system to achieve high-affinity recognition.

Computational and Theoretical Investigations of 4 Hydroxy 3 Nitrophenylacetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental to understanding the physicochemical characteristics of 4-Hydroxy-3-nitrophenylacetic acid. These computational techniques allow for the detailed examination of the molecule's geometry, vibrational frequencies, and electronic nature, which are critical for predicting its behavior and reactivity.

Structural Optimization and Vibrational Analysis

The geometric arrangement of atoms and the vibrational motions within this compound are key to its identity and interactions. While specific computational studies on the structural optimization and vibrational analysis of this particular molecule are not extensively documented in publicly available research, general principles and data from similar compounds can provide valuable context. The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and an acetic acid moiety. nist.govechemi.com

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides experimental data that can be compared with theoretical calculations. The National Institute of Standards and Technology (NIST) has provided an IR spectrum for this compound, which shows characteristic absorption bands corresponding to the various functional groups present in the molecule. nist.gov For instance, the spectrum would be expected to show stretches for the O-H of the hydroxyl and carboxylic acid groups, C=O of the carboxylic acid, N-O of the nitro group, and various C-H and C-C vibrations within the aromatic ring. In related computational studies on similar aromatic compounds, density functional theory (DFT) methods, such as B3LYP with various basis sets, have been successfully employed to calculate theoretical vibrational frequencies, which often show good agreement with experimental IR and Raman spectra after appropriate scaling. researchgate.net

Table 1: Basic Molecular Information for this compound

PropertyValueSource
Molecular Formula C8H7NO5 nist.govechemi.com
Molecular Weight 197.14 g/mol echemi.comsigmaaldrich.com
CAS Number 10463-20-4 nist.govscbt.com
Appearance Yellow crystalline powder echemi.com
Melting Point 146-148 °C sigmaaldrich.com

Electronic Properties and Reactivity Prediction

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for predicting its reactivity. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene ring creates a complex electronic environment.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are invaluable for exploring the structure-activity relationships of bioactive molecules like this compound, offering a rational basis for the design of new derivatives with enhanced efficacy.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies featuring this compound as a ligand are not prominently reported in the literature, research on structurally similar compounds highlights the potential of this approach. For instance, computational studies on other nitrophenyl derivatives have utilized molecular docking to investigate their binding affinities with various protein targets, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their biological activity. semanticscholar.org Given its functional groups, this compound would be capable of forming hydrogen bonds through its hydroxyl and carboxylic acid groups, and potentially engaging in pi-stacking interactions via its aromatic ring.

Computational Studies of Derivative Efficacy

The systematic modification of a lead compound's structure and the subsequent computational evaluation of its derivatives is a cornerstone of modern drug discovery and materials science. Although specific computational studies on the efficacy of this compound derivatives are not widely published, the principles of such studies are well-established. Researchers often employ quantitative structure-activity relationship (QSAR) models, which correlate variations in the physicochemical properties of a series of compounds with their biological or chemical activity. For this compound, derivatives could be designed by modifying the substituents on the phenyl ring or altering the acetic acid side chain. Computational tools could then be used to predict how these changes would affect properties such as receptor binding affinity, solubility, and electronic characteristics.

Predictive Modeling in Materials Science and Bio-recognition

Predictive modeling extends the application of computational techniques to forecast the performance of molecules in materials science and their role in biological recognition events.

For this compound, predictive modeling could be employed to explore its potential in various applications. For instance, its structure suggests it could be a precursor for polymers or other materials with interesting optical or electronic properties. Computational simulations could predict properties such as thermal stability, mechanical strength, and conductivity of such hypothetical materials.

In the realm of bio-recognition, a study has shown that this compound can enhance the ice-nucleation activity of Xanthomonas campestris by stimulating the biosynthesis of the ice-nucleation-active protein, InaX. nih.gov This suggests a specific interaction between the compound and the bacterial system. Predictive modeling could be used to further investigate this bio-recognition event, potentially identifying the specific binding site and the mechanism of action at a molecular level.

Computational Design of Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs), often called "plastic antibodies," are synthetic receptors engineered to bind a specific target molecule. biolscigroup.us The computational design of MIPs for a template molecule like this compound is a rational approach to developing high-affinity, selective materials for use in areas like sensors and separation science. biolscigroup.usresearchgate.net This in silico process precedes laboratory synthesis, saving time and resources by predicting the optimal formulation for the polymer. researchgate.net

The design process generally involves several computational steps. nih.gov The initial stage is the selection of a suitable functional monomer that can form a stable complex with the template molecule (this compound) before polymerization occurs. biolscigroup.usnih.gov This is followed by optimizing the ratio of the template to the functional monomer to ensure the formation of well-defined binding sites. mdpi.com Computational methods are also used to model the polymerization process itself and to predict the binding characteristics of the final polymer. nih.gov

A variety of computational techniques are employed in the design of MIPs. mdpi.com These range from molecular mechanics (MM) and molecular dynamics (MD) simulations to more computationally intensive quantum mechanics (QM) methods like Density Functional Theory (DFT). nih.govmdpi.com MD simulations, for instance, can model the dynamic interactions between the template and various functional monomers in a simulated solvent environment, helping to identify the most stable pre-polymerization complex. biolscigroup.us DFT calculations are frequently used to determine binding energies and to understand the nature of the intermolecular forces, such as hydrogen bonds, that stabilize the template-monomer complex. mdpi.com Studies have shown a strong correlation between the binding energies predicted by these computational models and the experimentally determined performance of the synthesized MIPs. mdpi.com

For example, the design of a MIP for a different target molecule, sinapic acid, used computational results to determine that a 1:4 template-to-monomer molar ratio with 4-vinylpyridine (B31050) (4-VP) as the functional monomer would yield the highest binding energy. mdpi.com Subsequent experimental work confirmed that this computationally optimized ratio resulted in a polymer with the highest adsorption capacity. mdpi.com This predictive power demonstrates the utility of applying such computational protocols to design a specific MIP for this compound.

Table 1: Computational Methods in MIP Design

Method Application in MIP Design References
Density Functional Theory (DFT) Used to screen functional monomers, optimize template-monomer ratios, and calculate binding energies. mdpi.com mdpi.com
Molecular Dynamics (MD) Simulates the formation of the pre-polymerization complex between the template and functional monomers in a solvent. biolscigroup.us biolscigroup.us
Quantum Mechanics (QM) Includes methods like Hartree-Fock (HF) to determine the ideal monomer and optimal template-to-monomer ratio. mdpi.com mdpi.com

| Molecular Mechanics (MM) | Used in conjunction with other methods to model the polymer structure and interactions. mdpi.com | mdpi.com |

Simulation of Antibody-Antigen Recognition Dynamics

The hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) is structurally analogous to this compound and is a classic model system for studying the principles of antibody-antigen recognition and the process of affinity maturation. nih.govnih.gov Computational simulations, particularly molecular dynamics, are crucial for understanding the dynamic nature of the interaction between the NP hapten and the antibody's binding site. nih.gov

Structural and functional analyses of monoclonal antibodies against the NP hapten reveal how the immune system refines antibody affinity over time. nih.gov Early in an immune response, antibodies may bind the target with lower affinity, which improves through a process of somatic hypermutation and selection. nih.gov Computational studies help to elucidate the molecular mechanisms behind this maturation. For instance, multicanonical molecular dynamics simulations have been used to analyze the conformational flexibility of the antibody's complementarity-determining regions (CDRs), specifically the CDR-H3 loop, which is often critical for antigen binding. nih.gov

Thermodynamic analysis of the binding process shows that for most anti-NP antibodies, increasing affinity is driven by a more favorable change in enthalpy (ΔH), which is partially offset by an unfavorable change in entropy (ΔS). nih.gov However, in some cases, affinity maturation can be driven by an increase in binding entropy. nih.gov These findings suggest a shift in the recognition mechanism during antibody evolution, moving from an "induced-fit" model, where binding involves conformational changes, to a more rigid "lock-and-key" interaction for high-affinity matured antibodies. nih.gov

Table 2: Key Findings in Antibody-NP Hapten Interaction Studies

Finding Significance Methodologies References
Affinity Maturation Dynamics The immune response shifts from producing low-affinity IgM and IgG to high-affinity IgG antibodies over time. nih.gov Kinetic and Thermodynamic Analysis nih.gov
Thermodynamic Drivers Increased affinity is often associated with more favorable enthalpy (ΔH), though entropy-driven (ΔS) increases are also observed. nih.gov Isothermal Titration Calorimetry nih.gov
Recognition Model Shift The binding mechanism evolves from an "induced-fit" to a "lock-and-key" model during affinity maturation. nih.gov Kinetic Analysis, Molecular Dynamics nih.gov
CDR Loop Flexibility The conformational dynamics of the CDR-H3 loop are significant for antigen recognition and affinity. nih.gov Multicanonical Molecular Dynamics Simulation nih.gov

| Structural Basis | Crystal structures of scFv-NP complexes provide detailed views of the binding site interactions. researchgate.net | X-ray Crystallography | researchgate.net |

Occurrence, Distribution, and Ecological Significance of 4 Hydroxy 3 Nitrophenylacetic Acid

Natural Sources and Biological Origin

The biological origins of 4-Hydroxy-3-nitrophenylacetic acid are diverse, highlighting its role in the biochemistry of a range of organisms. It has been identified as a natural product in certain plants and is associated with several microbial species.

Isolation from Plant Species (e.g., Sinapis alba)

This compound has been successfully isolated from the seeds of the white mustard plant, Sinapis alba. nih.gov Research into the chemical constituents of mustard seeds revealed that a methanol (B129727) extract possessed antibacterial properties against pathogens like Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. nih.gov Further analysis identified this compound as one of the active compounds responsible for this antimicrobial activity. nih.gov Studies on the structure-activity relationship have indicated that both the hydroxyl and the nitro functional groups on the phenyl ring are crucial for its antibacterial effects. nih.gov Defatted mustard seeds have been found to contain approximately 0.4% of this compound.

Presence in Microbial Organisms (e.g., Jeotgalibacillus marinus, Pyricularia oryzae, Xanthomonas campestris)

While the compound's interaction with Xanthomonas campestris is well-documented, there is currently no scientific literature available that confirms the natural presence or production of this compound by the marine bacterium Jeotgalibacillus marinus or the rice blast fungus Pyricularia oryzae.

Table 1: Documented Natural Sources of this compound This table is interactive. You can sort and filter the data.

Organism Kingdom Type of Source Documented Role/Finding
Sinapis alba (White Mustard) Plantae Seeds Natural antibacterial compound. nih.gov
Xanthomonas campestris Bacteria Plant-associated bacterium Enhances ice-nucleation activity. nih.govoup.com

Role as a Biomarker in Biological Systems

In animal and human physiology, this compound is not a dietary component but rather an endogenous metabolite. Its detection in biological fluids serves as a key indicator of specific physiological states, particularly those involving nitroxidative stress.

Association with Nitroxidative Stress Markers (e.g., 3-Nitrotyrosine)

This compound is recognized as a urinary metabolite of 3-Nitrotyrosine (B3424624). The formation of 3-Nitrotyrosine occurs when tyrosine residues in proteins are nitrated by reactive nitrogen species like peroxynitrite, a powerful oxidant produced during inflammation and other pathological conditions. Therefore, the presence of 3-Nitrotyrosine in tissues is a widely accepted marker of nitroxidative stress. Once formed, 3-Nitrotyrosine is metabolized and its breakdown product, this compound, is excreted in the urine.

However, research has demonstrated that the metabolism of 3-Nitrotyrosine is not the sole, or even primary, source of urinary this compound. A significant pathway for its formation is the direct nitration of para-hydroxyphenylacetic acid (PHPA), a common metabolite of the amino acid tyrosine that circulates in the body at much higher concentrations than free 3-Nitrotyrosine. This direct nitration of PHPA accounts for the majority of the this compound found in urine, making it a crucial, albeit complex, biomarker for in vivo nitration activity.

Detection in Biological Fluids (e.g., Urine, Saliva)

Consistent with its role as a metabolic byproduct of nitrative stress, this compound is reliably detected in key biological fluids.

Urine: As the final product of 3-Nitrotyrosine metabolism and direct PHPA nitration, it is excreted from the body via urine. Its quantification in urine samples is used in research to provide a time-integrated measure of systemic nitroxidative stress.

Saliva: The compound has been identified in human saliva. Its precursor, 4-hydroxyphenylacetic acid (HPA), is a normal component of saliva, with concentrations typically ranging from 2-10 microMolar. wikipedia.org In the presence of nitrite (B80452), which is also found in saliva, HPA can be converted to this compound. wikipedia.orgezbiocloudpro.app This nitration process is catalyzed by peroxidase/hydrogen peroxide systems in the oral cavity and is significantly enhanced under acidic conditions (e.g., pH 5.3). ezbiocloudpro.app The formation of the compound can be inhibited by salivary antioxidants such as uric acid and ascorbic acid. ezbiocloudpro.app Its detection in the saliva of some older individuals suggests that nitration can occur at acidic sites within the oral cavity, particularly when protective antioxidants are diminished. ezbiocloudpro.app

Table 2: this compound as a Biomarker This table is interactive. You can sort and filter the data.

Biological Fluid Precursor(s) Physiological Significance Key Findings
Urine 3-Nitrotyrosine, p-Hydroxyphenylacetic Acid (PHPA) Marker of systemic nitroxidative stress. Primarily formed by direct nitration of PHPA.
Saliva 4-Hydroxyphenylacetic Acid (HPA), Nitrite Marker of localized nitration in the oral cavity. Formation is enhanced under acidic conditions. ezbiocloudpro.app

Environmental and Ecological Context

The occurrence of this compound in both plants and bacteria points to its ecological significance, particularly in the context of plant-microbe interactions. As a natural product of Sinapis alba seeds, it functions as a defense compound, exhibiting antibacterial activity that can protect the plant or its seeds from pathogenic microorganisms. nih.gov

Conversely, its interaction with the phytopathogen Xanthomonas campestris demonstrates a more complex ecological role. Here, the compound, which may originate from a plant source, acts as an environmental signal that modulates bacterial behavior. By enhancing the ice-nucleation capability of X. campestris, it could influence the bacterium's virulence and its ability to cause frost damage to host plants. nih.govoup.com This suggests a role for the compound in the chemical signaling that occurs between plants and associated microbes, influencing ecological dynamics and pathogenic processes.

Biodegradation Pathways in Microorganisms (Burkholderia sp., Variovorax paradoxus)

Certain soil bacteria have demonstrated the ability to utilize nitrated aromatic compounds as a source of carbon and nitrogen. Notably, Burkholderia sp. strain JS165 and Variovorax paradoxus JS171, isolated from soil slurries, can biodegrade 3-nitrotyrosine (3NTyr), a product of protein nitration by reactive nitrogen species. nih.govdtic.milnih.gov In the metabolic pathway elucidated for these bacteria, this compound emerges as a key intermediate. nih.govdtic.mil

The degradation process is initiated by the deamination of 3-nitrotyrosine. This step is dependent on α-ketoglutarate and is analogous to the action of tyrosine transaminase. nih.govdtic.mil The deamination leads to the formation of an unstable intermediate, 4-hydroxy-3-nitrophenylpyruvate. This intermediate does not accumulate within the cell but undergoes decarboxylation to yield this compound (HNPA). nih.govdtic.mil

Subsequently, HNPA is subjected to monooxygenase-catalyzed denitration. This enzymatic reaction removes the nitro group from the aromatic ring, releasing it as nitrite, and results in the formation of homoprotocatechuate (3,4-dihydroxyphenylacetic acid). nih.govnih.gov The entire pathway, including the enzymes responsible for these transformations, is inducible and is expressed when the bacteria are grown on either 3NTyr or HNPA, but not on other carbon sources like glucose or succinate. nih.govdtic.mil The produced homoprotocatechuate is then further metabolized through ring-cleavage pathways. plos.org

The key steps in the biodegradation of 3-nitrotyrosine via HNPA in Burkholderia sp. and Variovorax paradoxus are summarized below:

StepPrecursorEnzyme/ProcessProduct
13-Nitrotyrosineα-Ketoglutarate-dependent deamination4-Hydroxy-3-nitrophenylpyruvate
24-Hydroxy-3-nitrophenylpyruvateDecarboxylationThis compound (HNPA)
3This compound (HNPA) Monooxygenase-catalyzed denitration (requires NADH)Homoprotocatechuate

This interactive data table summarizes the biodegradation pathway.

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound refers to its transport, transformation, and degradation in various environmental compartments such as soil, water, and air. For this compound, specific and comprehensive environmental fate and transformation studies are limited. However, insights can be drawn from the behavior of related nitrophenolic and nitroaromatic compounds.

Nitroaromatic compounds, as a class, are often characterized by their persistence in the environment. nih.gov The presence of the nitro group can make the aromatic ring more resistant to microbial degradation. nih.gov Nevertheless, biodegradation is considered a significant fate process for nitrophenols in both soil and water. cdc.gov For instance, the half-life of 4-nitrophenol (B140041) in topsoil under aerobic conditions can be a few days, but this can extend to several weeks or longer in subsoils or under anaerobic conditions. cdc.gov

Photolysis, or degradation by sunlight, is another important transformation process for nitrophenols, particularly in surface waters. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days. cdc.gov

While not directly a study of environmental fate, it has been observed that this compound can be formed under acidic conditions from the reaction of 4-hydroxyphenylacetic acid with nitrite. ebi.ac.uk This suggests a potential for its formation in environments where both precursors are present, such as the stomach, and potentially in certain acidic environmental niches. ebi.ac.uk Furthermore, HNPA has been shown to enhance the ice-nucleation activity of the bacterium Xanthomonas campestris, indicating it can have specific biological effects in the environment. nih.gov

The environmental persistence and mobility of HNPA will be influenced by factors such as soil type, pH, microbial activity, and sunlight exposure. Given its carboxylic acid group, its solubility and sorption characteristics in soil and sediment are expected to be pH-dependent. However, detailed studies on the sorption, abiotic hydrolysis, and photodegradation rates specifically for this compound are not extensively available in the reviewed literature.

Future Research Directions and Translational Perspectives for 4 Hydroxy 3 Nitrophenylacetic Acid

Emerging Applications in Biomedical Research

Recent studies have illuminated the potential of 4-Hydroxy-3-nitrophenylacetic acid in various biomedical contexts. Its inherent chemical structure, featuring a phenyl ring substituted with hydroxyl, nitro, and acetic acid groups, underpins its bioactivity.

One of the most promising areas of application is in the field of antibacterials. Research has demonstrated that this compound, isolated from a methanol (B129727) extract of yellow mustard seeds, exhibits inhibitory activity against a range of bacteria, including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. patsnap.com Structure-activity relationship studies have pinpointed the crucial role of both the hydroxyl and nitro groups in its antibacterial efficacy against these pathogens. patsnap.com

Beyond its antibacterial properties, this compound has been observed to influence biological processes in microorganisms. For instance, it has been shown to enhance the ice-nucleation activity of the bacterium Xanthomonas campestris. google.comgoogle.comnih.govsigmaaldrich.com This effect is attributed to the compound's ability to stimulate the biosynthesis of the ice-nucleation-active protein, InaX, by promoting the expression of its corresponding mRNA. google.comorgsyn.org This unique property suggests potential applications in fields requiring controlled ice formation.

Furthermore, the molecule is recognized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. abcam.comthermofisher.com This characteristic makes it a valuable tool in immunological research, particularly in studies of antibody maturation and T-cell response. nih.govnih.govnih.gov The ability to generate specific antibodies against the 4-hydroxy-3-nitrophenylacetyl (NP) group has facilitated detailed investigations into the mechanisms of immune recognition and memory. nih.govabcam.comnih.gov

Biomedical Application Organism/System Studied Key Finding Reference(s)
Antibacterial ActivityEscherichia coli, Salmonella enteritidis, Staphylococcus aureusThe hydroxyl and nitro groups are essential for its inhibitory action. patsnap.com
Ice Nucleation EnhancementXanthomonas campestrisStimulates the expression of the InaX protein and its mRNA. google.comgoogle.comnih.govsigmaaldrich.comorgsyn.org
Immunological ResearchMurine models (C57BL/6 mice)Acts as a hapten (NP) to study antibody affinity and T-cell responses. nih.govabcam.comnih.govnih.gov

Advancements in Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for enabling further research into its properties and applications. Traditional synthetic routes often involve the nitration of a precursor phenylacetic acid derivative. A common laboratory-scale synthesis involves the direct nitration of 4-Hydroxyphenylacetic acid using nitric acid in a glacial acetic acid solvent. google.com

While effective, traditional methods can sometimes be limited by factors such as regioselectivity and the use of harsh reagents. Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methodologies. For substituted nitrophenylacetic acids, advancements are being explored through various synthetic strategies. These include multi-step reaction sequences that offer greater control over the final product. For example, a method for synthesizing 2-nitro-4-substituted phenylacetic acids starts with the nitration of a 4-substituted halogenobenzene, followed by substitution with a malonic ester derivative and subsequent hydrolysis. patsnap.comgoogle.com Another approach for a related compound, 2-methyl-3-nitrophenylacetic acid, utilizes a controlled nitration of 2-methylphenylacetic acid in the presence of acetic anhydride (B1165640) and dichloromethane (B109758) at low temperatures. google.com

These evolving synthetic strategies aim to improve yields, reduce byproducts, and allow for the creation of a wider array of derivatives for structure-activity relationship studies.

Synthetic Approach Starting Material Key Reagents/Conditions Product Reference(s)
Direct Nitration4-Hydroxyphenylacetic acidNitric acid, glacial acetic acidThis compound google.com
Multi-step Synthesis4-substituted halogenobenzeneMixed acid (HNO₃/H₂SO₄), malonic ester, HCl2-nitro-4-substituted phenylacetic acid patsnap.comgoogle.com
Controlled Nitration2-methylphenylacetic acidNitric acid, acetic anhydride, dichloromethane2-methyl-3-nitrophenylacetic acid google.com

Novel Insights from Advanced Computational Techniques

The application of advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, offers a powerful tool for understanding and predicting the biological activities of chemical compounds like this compound. While specific QSAR studies exclusively focused on this molecule are not yet widely published, broader research on the antibacterial properties of polyphenols provides a valuable framework. nih.govresearchgate.net

QSAR models for polyphenols have successfully correlated physicochemical properties, such as lipophilicity and electronic and charge properties, with their antibacterial efficacy against various bacterial strains. nih.gov These models can help to elucidate the molecular features that are critical for activity and guide the design of new derivatives with enhanced potency. For this compound, computational analysis could be employed to:

Predict Antibacterial Spectrum: Model its potential activity against a wider range of bacterial species.

Optimize Molecular Structure: Identify modifications to the phenyl ring substituents that could enhance its antibacterial potency or modulate its specificity.

Elucidate Mechanism of Action: Provide insights into how the molecule interacts with bacterial targets at a molecular level.

The development of reliable QSAR models for this compound and its analogues would significantly accelerate the discovery of new and more effective antibacterial agents.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, and materials science.

The compound's role as a hapten in immunology provides a clear example of its interdisciplinary value. abcam.comthermofisher.comnih.gov The study of the immune response to the 4-hydroxy-3-nitrophenylacetyl (NP) group has been instrumental in advancing our understanding of B-cell and T-cell biology. nih.govnih.govnih.gov This research intersects immunology with synthetic chemistry, which is required to conjugate the hapten to carrier proteins, and with molecular and cellular biology to analyze the resulting immune responses.

Furthermore, its ability to influence ice nucleation presents opportunities for collaboration between microbiologists and materials scientists. google.com Understanding the mechanism by which it enhances ice nucleation could inform the development of novel materials for applications in cryopreservation, food technology, and atmospheric science.

The exploration of its derivatives in medicinal chemistry is another fertile ground for interdisciplinary collaboration. wikipedia.org By combining the expertise of synthetic chemists, microbiologists, and pharmacologists, it is possible to systematically modify the structure of this compound to develop new therapeutic agents with improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Hydroxy-3-nitrophenylacetic acid critical for experimental design?

  • Answer: The compound (CAS 10463-20-4) has a melting point of 146–148°C, dissolves in ethanol (5% solution yields a yellow-orange color), and exhibits stability under recommended storage conditions (avoiding heat and moisture). Its molecular structure (SMILES: OC(=O)Cc1ccc(O)c(c1)N+=O) includes a nitro group and hydroxyl moiety, which influence its reactivity. These properties are vital for solubility studies, reaction condition optimization, and chromatographic separation (e.g., HPLC or GC/MS) .

Q. What are the common synthetic routes for this compound in laboratory settings?

  • Answer: A primary method involves nitration of 4-hydroxyphenylacetic acid (HPA) under acidic conditions (pH 1.0) using sodium nitrite. This reaction mimics endogenous formation in biological systems, such as saliva or gastric environments. Researchers should monitor pH rigorously and use quenching agents to halt nitration at the desired stage. Validation via NMR or mass spectrometry is recommended to confirm purity .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) be optimized for selective extraction of this compound from biological matrices?

  • Answer: MIPs synthesized with 1-vinylimidazole as a functional monomer and 4-hydroxyphenylacetic acid as a template show high specificity (affinity factor = 3) due to electrostatic interactions with the nitro group. Key steps include:

Polymer Synthesis: Use ethylene glycol dimethacrylate as a cross-linker in a 4:1 monomer-to-template ratio.

Solid-Phase Extraction (SPE): Optimize elution with methanol:acetic acid (9:1 v/v) to recover >90% of the analyte from urine samples.

Validation: Compare binding capacities between imprinted and non-imprinted polymers to confirm selectivity. Surface area (368.6 m²g⁻¹) and nitrogen content (6.80% wt.) are critical quality metrics .

Q. What experimental strategies are employed to investigate the endogenous formation of this compound from dietary precursors?

  • Answer: To study endogenous nitration:

  • In Vitro Models: Incubate HPA (2–10 µM) with nitrite (60–300 µM) at pH 1.0 (simulating gastric conditions) for 1–2 hours. Quantify yields via LC-MS/MS .
  • Human Studies: Administer nitrate-rich diets and analyze urinary this compound levels. Acidic SPE conditions (pH 2.5) prevent artifactual nitration during sample processing .

Q. How do researchers address discrepancies in toxicological data for this compound?

  • Answer: Limited toxicological data (e.g., no acute toxicity thresholds) necessitate precautionary measures:

  • PPE: Use N95 masks, gloves, and eye protection to avoid respiratory and dermal exposure.
  • Handling: Avoid strong acids/oxidizers to prevent hazardous reactions. Store in sealed containers under inert gas .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex biological samples?

  • Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Achieves detection limits <1 ng/L using a C18 column and negative-ion mode.
  • Gas Chromatography (GC-MS): Derivatize with trimethylsilyl (TMS) agents to enhance volatility. Monitor fragments at m/z 368.6 for specificity .

Q. How can experimental artifacts (e.g., unintended nitration) be minimized during sample preparation?

  • Answer:

  • Acid Quenching: Add ascorbic acid post-extraction to scavenge residual nitrite.
  • Storage: Freeze samples at -80°C and avoid repeated thawing.
  • Blanks: Include nitrite-free controls to baseline correct endogenous vs. artifactual nitration .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in research laboratories?

  • Answer:

  • Ventilation: Use fume hoods for weighing and reactions.
  • Incompatibilities: Segregate from strong acids/alkalis and oxidizing agents (e.g., HNO₃, H₂O₂).
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.